(1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE is an organic compound that features both bromophenyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE typically involves the condensation of 4-bromobenzaldehyde with 2-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE: shares similarities with other hydrazine derivatives, such as:
Uniqueness
The uniqueness of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE lies in its specific combination of bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H10BrN3O2 |
---|---|
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-7-5-10(6-8-11)9-15-16-12-3-1-2-4-13(12)17(18)19/h1-9,16H/b15-9+ |
InChI-Schlüssel |
WXUIHIYCNWAFNU-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.